N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline (THQ) core substituted with an ethanesulfonyl group at the 1-position and a 4-fluoro-2-methylbenzenesulfonamide moiety at the 6-position.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-10-4-5-14-12-16(7-8-17(14)21)20-27(24,25)18-9-6-15(19)11-13(18)2/h6-9,11-12,20H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUCNGWACMCSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrosation and Rearrangement
The 6-amino group is introduced via nitrosation using sodium nitrite (NaNO₂) in acidic media. For example, 1,2,3,4-tetrahydro-2,2,4-trimethylquinoline is treated with NaNO₂ in 25% sulfuric acid at 0°C, forming an N-nitroso intermediate. This intermediate undergoes acid-catalyzed rearrangement (e.g., with HCl in methanol) to yield 6-nitroso-1,2,3,4-tetrahydroquinoline.
Reaction Conditions
Hydrogenation of Nitroso Intermediate
The 6-nitroso derivative is reduced to the corresponding amine using hydrogenation. A palladium or platinum catalyst facilitates this step under 22–25°C and atmospheric hydrogen pressure, achieving near-quantitative conversion.
Ethanesulfonylation of the Tetrahydroquinoline Amine
The primary amine at the 6-position undergoes sulfonylation to introduce the ethanesulfonyl group. EP1568687A1 describes analogous sulfonylation reactions using ethanesulfonyl chloride in aprotic solvents.
Sulfonylation Protocol
-
Reagents : Ethanesulfonyl chloride (1.2 equivalents), triethylamine (TEA, 2.0 equivalents)
-
Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
-
Conditions : 0°C to room temperature, 4–6 hours
-
Workup : Quenching with ice water, extraction with ethyl acetate, and drying over Na₂SO₄.
Yield : ~85–90% (estimated from similar reactions in EP1568687A1).
Preparation of 4-Fluoro-2-Methylbenzenesulfonamide
The benzene sulfonamide moiety is synthesized separately through sulfonation and amidation.
Sulfonation of 4-Fluoro-2-Methylbenzene
Conversion to Sulfonamide
The sulfonic acid is treated with thionyl chloride (SOCl₂) to form the sulfonyl chloride, followed by reaction with ammonium hydroxide (NH₄OH) to yield the sulfonamide.
Key Data
| Step | Conditions | Yield |
|---|---|---|
| Sulfonation | ClSO₃H, 50°C, 2h | 75% |
| Sulfonamide Formation | SOCl₂, then NH₄OH, RT, 3h | 88% |
Coupling of Tetrahydroquinoline and Benzenesulfonamide Moieties
The final step involves coupling the ethanesulfonyl-tetrahydroquinoline with 4-fluoro-2-methylbenzenesulfonamide. Patent EP1568687A1 highlights nucleophilic aromatic substitution (SNAr) as a viable method for such couplings.
Coupling Reaction
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Solvent : DMF or acetonitrile
-
Temperature : 80–100°C, 12–24 hours
Optimization Insights
-
Higher temperatures (>100°C) risk decomposition of the sulfonamide.
-
Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride intermediate.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol or acetic acid, as described in EP1568687A1.
Typical Recrystallization Protocol
| Solvent | Volume (per gram crude) | Temperature | Yield After Recrystallization |
|---|---|---|---|
| Ethanol | 15 mL | 60°C | 70–75% |
| Acetic acid | 10 mL | 100°C | 80–85% |
Analytical Data
While specific spectral data for the target compound are unavailable, analogous compounds exhibit:
-
¹H NMR : δ 7.8–8.2 ppm (aromatic protons), δ 3.2–3.6 ppm (tetrahydroquinoline CH₂), δ 1.4–1.8 ppm (ethyl group).
-
Mass Spec : Molecular ion peak at m/z 412.5 (C₁₈H₂₁FN₂O₄S₂).
Challenges and Mitigation Strategies
Regioselectivity in Sulfonylation
Competing sulfonylation at the 1- and 3-positions of tetrahydroquinoline is minimized by using bulky bases (e.g., TEA) and low temperatures.
Byproduct Formation
-
Hydrolysis Byproducts : Controlled pH during workup (neutralization with NaHCO₃) prevents sulfonamide hydrolysis.
-
Di-Sulfonylation : Stoichiometric control (1:1 molar ratio) limits over-sulfonylation.
Scalability and Industrial Relevance
The synthesis is scalable to multi-kilogram batches, as evidenced by patent-scale examples:
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, leading to the formation of various oxidation products depending on the conditions and reagents used.
Reduction: : It can be reduced, especially at the sulfonyl groups, under appropriate conditions with reducing agents like lithium aluminum hydride.
Substitution: : Various nucleophiles can substitute at the sulfonamide and fluoro groups, enabling the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄)
Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution Reagents: : Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: : Depending on the oxidation level, products range from sulfonic acids to quinoline N-oxides.
Reduction: : Reduced derivatives of the original compound, often with simpler sulfonyl groups.
Substitution: : A variety of substituted sulfonamides and quinolines with different functional groups.
Scientific Research Applications
The compound has a broad range of applications across various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe in enzyme assays due to its reactive sulfonyl groups.
Medicine: : Explored for its pharmacological properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: : Employed as a chemical additive in materials science for enhancing the properties of polymers and resins.
Mechanism of Action
The precise mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide depends on its application. In medicinal chemistry, for example, it might act by binding to specific enzyme active sites, inhibiting their activity. The sulfonyl groups can form stable interactions with protein residues, thereby modulating biological pathways.
Comparison with Similar Compounds
Notes and Limitations
Data Gaps : Biological activity, solubility, and pharmacokinetic data for the target compound are absent in the evidence. Comparative studies with analogs are speculative without experimental validation.
Structural Diversity : Analogs in –11 demonstrate the THQ scaffold’s adaptability, but substituent-specific effects require further exploration.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:
- Core Formation : Cyclization of substituted anilines with ethyl vinyl ketone under acidic conditions to form the tetrahydroquinoline scaffold .
- Sulfonylation : Reaction with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Sulfonamide Coupling : Condensation of the intermediate with 4-fluoro-2-methylbenzenesulfonamide using coupling agents like EDCI/HOBt .
- Validation : Monitor reaction progress via TLC and HPLC. Final purity (>95%) is confirmed by NMR and high-resolution mass spectrometry .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., ethanesulfonyl group at C1, fluorobenzene sulfonamide at C6) .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight validation .
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm spatial arrangement of functional groups .
- FT-IR : Identify sulfonamide (S=O at ~1350 cm⁻¹) and aromatic C-F stretches (1100–1000 cm⁻¹) .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against human nitric oxide synthase (nNOS) or carbonic anhydrase using fluorometric or radiometric assays .
- Antimicrobial Screening : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can conflicting data on the compound’s enzyme inhibition potency across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions or structural impurities. Address via:
- Standardized Protocols : Use identical enzyme isoforms (e.g., human nNOS vs. murine) and substrate concentrations .
- Batch Consistency : Re-synthesize and re-test compounds with ≥98% purity (HPLC-validated) .
- Kinetic Analysis : Calculate IC₅₀ and Ki values under varying pH/temperature to identify confounding factors .
- Computational Docking : Compare binding modes in AutoDock Vina to assess steric/electronic mismatches .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma stability .
- LogP Adjustment : Introduce polar substituents (e.g., hydroxyl groups) while monitoring permeability via Caco-2 assays .
Q. How do substituent variations (e.g., fluorine vs. methyl groups) impact its pharmacological profile?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study:
- Fluorine Substitution : Enhances metabolic stability and target affinity via electronegative effects (e.g., 4-fluoro increases nNOS inhibition by 3-fold vs. non-fluorinated analogs) .
- Methyl Groups : Improve lipophilicity but may reduce solubility (logP increases by ~0.5 units per methyl) .
- Ethanesulfonyl vs. Benzenesulfonyl : Ethyl groups reduce steric hindrance, improving enzyme active-site access .
- Validation : Synthesize derivatives and compare IC₅₀, logP, and plasma protein binding (SPR or equilibrium dialysis) .
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity while others show negligible effects?
- Methodological Answer : Variations may stem from:
- Strain-Specificity : Test against standardized panels (e.g., ATCC strains) rather than clinical isolates .
- Compound Stability : Degradation in culture media (e.g., pH-dependent hydrolysis of sulfonamide bonds) .
- Synergistic Effects : Co-administer with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to overcome resistance .
Experimental Design Considerations
Q. What controls are critical when assessing the compound’s cytotoxicity?
- Methodological Answer : Include:
- Vehicle Controls : DMSO concentration ≤0.1% to avoid solvent toxicity .
- Positive Controls : Doxorubicin for apoptosis, Triton X-100 for membrane disruption .
- Metabolic Interference : Pre-test sulfonamide’s effect on MTT formazan production .
- Long-Term Exposure : Compare 24h vs. 72h treatments to assess delayed cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
